molecular formula C21H14O4S B096539 1-Hydroxy-4-((4-methoxyphenyl)thio)anthraquinone CAS No. 16673-01-1

1-Hydroxy-4-((4-methoxyphenyl)thio)anthraquinone

Cat. No. B096539
CAS RN: 16673-01-1
M. Wt: 362.4 g/mol
InChI Key: GPKKHRIXFZCDJC-UHFFFAOYSA-N
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Description

1-Hydroxy-4-((4-methoxyphenyl)thio)anthraquinone is a synthetic compound that belongs to the anthraquinone family. It is also known as HMAQ or 1-Hydroxy-4-(4-methoxyphenylthio)anthraquinone. This compound has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism Of Action

HMAQ exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in the pathogenesis of diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the synthesis of prostaglandins that mediate inflammation. HMAQ also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.

Biochemical And Physiological Effects

HMAQ has been found to possess potent antioxidant activity by scavenging free radicals and reducing oxidative stress. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. HMAQ has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.

Advantages And Limitations For Lab Experiments

HMAQ has several advantages as a research tool. It is a synthetic compound with a well-defined chemical structure, which allows for precise characterization and standardization. It is also stable and can be easily synthesized in large quantities. However, HMAQ has certain limitations as well. It is a relatively new compound, and its pharmacokinetic and toxicological properties are not well-established. Further research is needed to determine its safety and efficacy in vivo.

Future Directions

There are several potential future directions for research on HMAQ. One area of interest is the development of HMAQ analogs with improved pharmacological properties. Another potential direction is the investigation of HMAQ as a therapeutic agent in other diseases such as neurodegenerative disorders and cardiovascular diseases. Further studies are also needed to elucidate the mechanisms of action of HMAQ and its potential interactions with other drugs.

Synthesis Methods

The synthesis of 1-Hydroxy-4-((4-methoxyphenyl)thio)anthraquinone involves the reaction of 1,4-dihydroxyanthraquinone with 4-methoxythiophenol in the presence of a catalyst such as trifluoroacetic acid. The reaction yields HMAQ as a yellow solid with a melting point of 250-252 °C.

Scientific Research Applications

HMAQ has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to possess potent anti-inflammatory, antioxidant, and anticancer properties.

properties

CAS RN

16673-01-1

Product Name

1-Hydroxy-4-((4-methoxyphenyl)thio)anthraquinone

Molecular Formula

C21H14O4S

Molecular Weight

362.4 g/mol

IUPAC Name

1-hydroxy-4-(4-methoxyphenyl)sulfanylanthracene-9,10-dione

InChI

InChI=1S/C21H14O4S/c1-25-12-6-8-13(9-7-12)26-17-11-10-16(22)18-19(17)21(24)15-5-3-2-4-14(15)20(18)23/h2-11,22H,1H3

InChI Key

GPKKHRIXFZCDJC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)SC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

COC1=CC=C(C=C1)SC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O

Other CAS RN

16673-01-1

Origin of Product

United States

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